molecular formula C19H19N5O3S4 B2744180 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877655-73-7

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2744180
CAS No.: 877655-73-7
M. Wt: 493.63
InChI Key: RMSWENKUVVCVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H19N5O3S4 and its molecular weight is 493.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

Insecticidal Assessment

Researchers have explored the synthesis of various heterocycles, including thiadiazole derivatives, to evaluate their insecticidal potential. For example, compounds incorporating the thiadiazole moiety were assessed against the cotton leafworm, Spodoptera littoralis, showing potential for agricultural applications (Fadda et al., 2017).

Antimicrobial and Antifungal Agents

Novel synthetic pathways have led to the creation of thiazolopyrimidine and related derivatives with significant antimicrobial and antifungal activities. Such compounds were evaluated against various bacterial and fungal strains, indicating their potential in developing new therapeutic agents (Kerru et al., 2019).

Anticancer Screening

The synthesis of imidazothiadiazole analogs and their evaluation for anticancer activity has been a focus of recent research. These compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their utility in cancer treatment strategies (Abu-Melha, 2021).

Chemical Synthesis and Drug Design

Glutaminase Inhibitors

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs has highlighted their role as potent inhibitors of kidney-type glutaminase (GLS), with implications for cancer therapy. Some analogs showed improved solubility and efficacy in preclinical models (Shukla et al., 2012).

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S4/c1-3-28-19-23-22-17(31-19)21-14(25)10-30-18-20-13-7-8-29-15(13)16(26)24(18)11-5-4-6-12(9-11)27-2/h4-6,9H,3,7-8,10H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSWENKUVVCVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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